

PFDA Elimination Half-Life: Species Comparison

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Compound Focus: Perfluorodecanoic acid

CAS No.: 335-76-2

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The table below synthesizes PFDA elimination half-life data from available human and non-human primate studies. All human data comes from observational studies of exposed populations, not controlled dosing experiments [1].

Species & Demographics	Route of Exposure	Elimination Half-Life (Mean Values)	Study Reference
Human, >50 years, Male & Female	Not Applicable (Observational)	12 years (SE ± 1.5 , Geometric Mean: 7.1 years)	Zhang et al. 2013 [1]
Human, <50 years, Female	Not Applicable (Observational)	4.5 years (SE ± 0.4 , Geometric Mean: 4.0 years)	Zhang et al. 2013 [1]
Cynomolgus Monkey, Adult, Male	Intravenous (Single dose)	32.6 days (SD ± 8.0 days)	Butenhoff et al. 2004c [1]
Cynomolgus Monkey, Adult, Female	Intravenous (Single dose)	20.9 days (SD ± 12.5 days)	Butenhoff et al. 2004c [1]

> **Note:** The human data shows a significant difference in half-life based on age, with older individuals retaining PFDA for much longer. There also appears to be a sex-dependent difference in elimination in non-human primates, though this is less clear in the available human data.

Detailed Experimental Protocols

Understanding how this data was generated is crucial for interpretation. Here are the methodologies for the two main types of studies cited.

Observational Human Half-Life Study

This method estimates half-life by periodically measuring chemical concentrations in the blood of previously exposed individuals after exposure has ended [2].

- **Population:** The study followed retired workers from a fluorochemical production facility. Their serum concentrations were expected to be high enough to track over time.
- **Sample Collection:** Blood samples (approx. 10 mL) were collected from participants over five years. Serum was separated and stored in plastic vials at -80°C to preserve integrity.
- **Chemical Analysis:** At the end of the study, serum concentrations of PFDA were measured using **High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS)**.
 - **Quantification:** This was done using an internal standard technique for accuracy, specifically using a stable isotope-labeled internal standard.
- **Half-Life Calculation:** For each subject, the elimination of PFDA appeared linear on a semi-log plot. Therefore, a **first-order kinetic model** was used to estimate the elimination half-life from the slope of the concentration-time curve [2].

Bayesian Hierarchical Modeling for Animal Studies

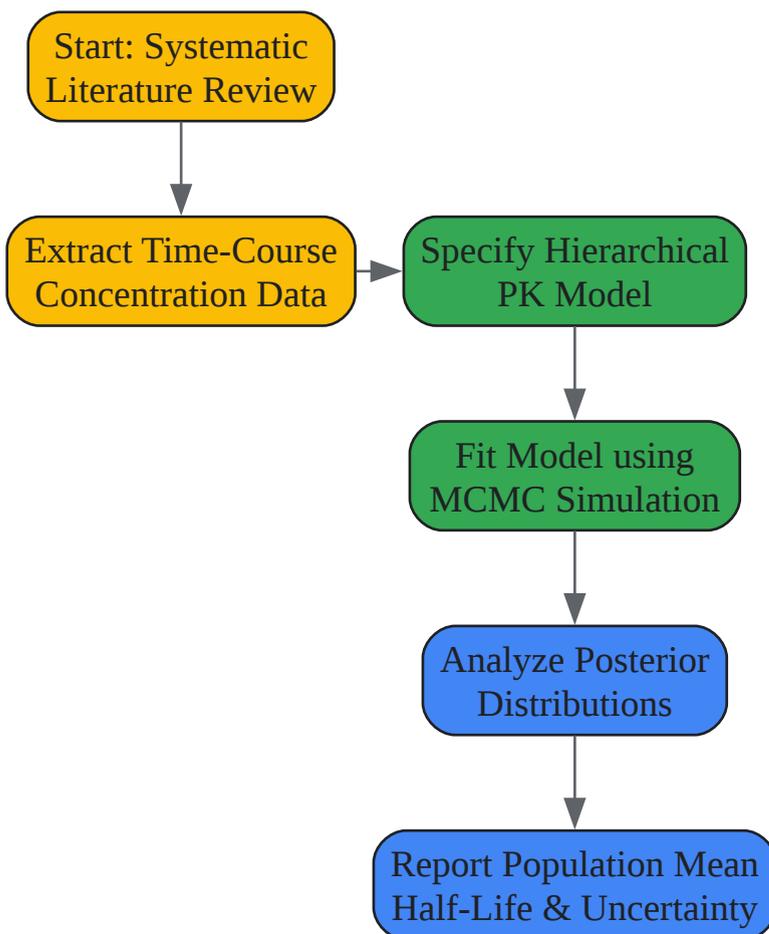
Recent research has used advanced statistical methods to synthesize data from multiple animal studies, providing more robust and consistent pharmacokinetic parameter estimates [3] [4] [5].

- **Objective:** To address variability in PK parameters from different studies by combining data using a consistent modeling approach.
- **Data Collection:** A systematic literature search identified single-dose PK studies in mice, rats, and non-human primates that administered PFDA intravenously or via oral gavage and reported time-course blood concentration data.
- **Modeling Technique:** A **Bayesian hierarchical model** was implemented.
 - This is a "partially-pooled" method where data from each individual study is used to estimate parameters, but these parameters are also informed by a higher-level "population" distribution from all studies.

- It uses **Markov Chain Monte Carlo (MCMC)** simulation for fitting models and characterizing uncertainty.
- **Key Findings of the Methodology:**
 - This approach improves parameter identifiability and allows for the incorporation of prior knowledge.
 - It provides population mean estimates for parameters like clearance and half-life, while also quantifying the underlying uncertainty and variability between studies [3] [4].
 - The analysis confirmed that standard allometric scaling assumptions for clearance do not work well for many PFAS, including PFDA, highlighting the importance of these sophisticated methods for cross-species extrapolation [3].

Experimental Workflow Visualization

The following diagram illustrates the workflow of the Bayesian hierarchical modeling approach used in the modern pharmacokinetic analysis of PFDA.



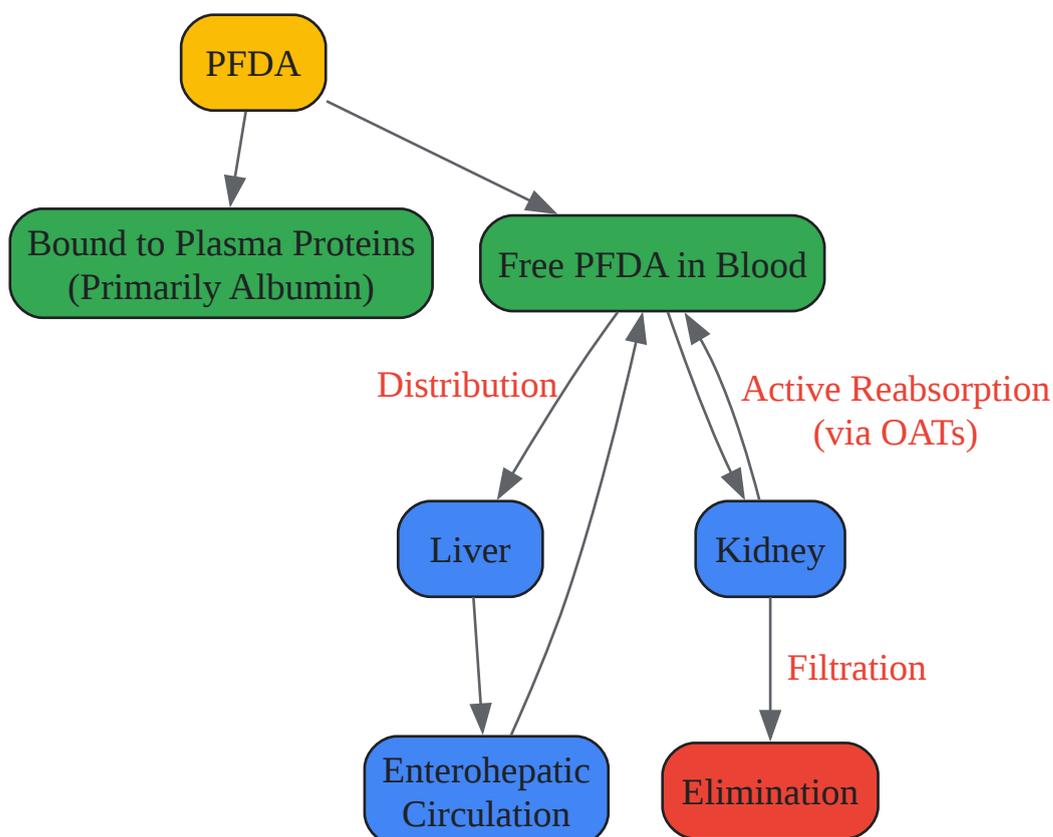
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Key Mechanisms Influencing PFDA Half-Life

Research points to several key mechanisms that explain the long and variable half-life of PFDA across species:

- **High Plasma Protein Binding:** PFDA is highly bound (>99%) to proteins in plasma, particularly to **albumin** [2] [6]. This binding makes the compound unavailable for filtration and excretion, significantly prolonging its half-life. The binding affinity increases with carbon chain length.
- **Active Renal Reabsorption:** Unlike many substances, PFDA is not just filtered out by the kidneys. It is actively reabsorbed back into the bloodstream via **organic anion transporters (OATs)** in the renal proximal tubule cells [2] [6]. This saturable resorption process is a major reason for the long half-life in humans and the significant species-specific differences, as transporter abundance and affinity vary.
- **Enterohepatic Circulation:** Studies in rats indicate that PFDA undergoes enterohepatic circulation, meaning it is excreted in bile from the liver into the intestine, only to be reabsorbed back into the bloodstream, creating a recycling loop that further extends its residence time in the body [2].

The diagram below summarizes this multi-factorial elimination process for PFDA in the body.



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